molecular formula C14H11ClO B2567947 1-(4'-Chloro-biphenyl-3-yl)-ethanone CAS No. 893734-59-3

1-(4'-Chloro-biphenyl-3-yl)-ethanone

Cat. No.: B2567947
CAS No.: 893734-59-3
M. Wt: 230.69
InChI Key: MWSJRNGQNFLJTM-UHFFFAOYSA-N
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Description

1-(4'-Chloro-biphenyl-3-yl)-ethanone is a chlorinated biphenyl derivative with the CAS registry number 893734-59-3 and a molecular formula of C 14 H 11 ClO . This compound, with a molecular weight of 230.69 g/mol, is offered for research and development purposes . It is part of a family of acetyl-substituted chlorobiphenyls, which are valuable building blocks in organic synthesis and medicinal chemistry. These compounds are frequently utilized in the exploration of new chemical entities and the development of advanced materials. As a specialist chemical, it serves as a key intermediate for synthesizing more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal use . Researchers can order this compound in quantities ranging from 250mg to 1g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(4-chlorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSJRNGQNFLJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of Biphenyl (B1667301) Ethanone (B97240) Systems

The construction of the core biphenyl ethanone structure of 1-(4'-Chloro-biphenyl-3-yl)-ethanone can be approached through two main retrosynthetic disconnections: formation of the biphenyl C-C bond or introduction of the acetyl group onto a pre-formed biphenyl scaffold.

Suzuki-Miyaura Coupling Reactions for Biphenyl Formation

The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uk This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Two potential Suzuki-Miyaura coupling strategies for the synthesis of this compound are:

Strategy A: Coupling of (3-acetylphenyl)boronic acid with a 4-chlorohalobenzene (e.g., 1-chloro-4-iodobenzene).

Strategy B: Coupling of (4-chlorophenyl)boronic acid with a 3-haloacetophenone (e.g., 3-bromoacetophenone).

Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand. The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Table 1: Typical Reaction Components for Palladium-Catalyzed Suzuki-Miyaura Coupling

ComponentExampleRole
Aryl Halide 1-Chloro-4-iodobenzene, 3-BromoacetophenoneElectrophilic partner
Organoboron Reagent (3-Acetylphenyl)boronic acid, (4-Chlorophenyl)boronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Facilitates C-C bond formation
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and catalyst

The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired biphenyl product while minimizing side reactions such as homocoupling of the starting materials.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields, often under more environmentally friendly conditions. nih.gov In the context of Suzuki-Miyaura coupling, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov This rapid heating can lead to cleaner reactions with fewer byproducts.

"Green" synthesis protocols often utilize less hazardous solvents, such as water or ethanol/water mixtures, and may employ lower catalyst loadings. The use of microwave heating in conjunction with aqueous solvent systems represents a significant step towards more sustainable chemical synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

ParameterConventional HeatingMicrowave Irradiation
Reaction Time HoursMinutes
Temperature Control Bulk heating, potential for thermal gradientsUniform and rapid heating
Energy Efficiency LowerHigher
Solvent Choice Often high-boiling organic solventsCan utilize lower-boiling or aqueous solvents
Yields VariableOften improved

For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling could offer a more efficient and sustainable alternative to traditional heating methods.

Friedel-Crafts Acylation of Biphenyl Derivatives

An alternative synthetic route involves the Friedel-Crafts acylation of a pre-formed 4-chlorobiphenyl. This classic electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, this would involve the acylation of 4-chlorobiphenyl with acetyl chloride or acetic anhydride. The directing effects of the substituent on the biphenyl ring will influence the position of acylation. The phenyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Therefore, the acylation is expected to occur on the unsubstituted phenyl ring, primarily at the para position (4'-position) and to a lesser extent at the ortho positions. To achieve the desired 3-substitution, a different strategy or separation of isomers would be necessary.

Lewis acids are essential catalysts in Friedel-Crafts acylation. They function by activating the acylating agent, making it a more potent electrophile. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). jk-sci.com

The mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which generates a highly electrophilic acylium ion (or a polarized complex). This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores aromaticity and yields the aryl ketone. A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, deactivating it. organic-chemistry.org

Table 3: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

Lewis AcidFormulaActivity
Aluminum ChlorideAlCl₃Strong
Ferric ChlorideFeCl₃Moderate
Zinc ChlorideZnCl₂Mild
Boron TrifluorideBF₃Mild

The choice of Lewis acid and reaction conditions can be tuned to control the reactivity and selectivity of the acylation reaction.

Halogenation and Subsequent Functionalization Routes

A multi-step synthetic approach can also be envisioned, beginning with the halogenation of a suitable biphenyl precursor, followed by functionalization to introduce the acetyl group. For instance, one could start with 4-chlorobiphenyl and introduce a bromine atom at the 3-position via electrophilic aromatic substitution.

The resulting 3-bromo-4'-chlorobiphenyl could then be converted to the target molecule through several methods. One possibility is a metal-halogen exchange followed by reaction with an acetylating agent. Another approach could involve a palladium-catalyzed carbonylation reaction in the presence of a suitable methyl source. This route offers a higher degree of control over the substitution pattern of the final product.

Chemical Reactivity and Derivatization of the Ethanone Moiety

The ethanone group, a simple ketone, is a versatile functional group that serves as a key site for a variety of chemical transformations. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ethanone moiety is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide range of products, with the specific outcome dependent on the nature of the nucleophile and the reaction conditions. For instance, the addition of Grignard reagents (R-MgX) would be expected to yield tertiary alcohols after an acidic workup. Similarly, organolithium reagents would react in a comparable manner.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide furnishes the alcohol product.

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile (Reagent)Predicted Product
Methylmagnesium bromide (CH₃MgBr)2-(4'-Chloro-biphenyl-3-yl)propan-2-ol
Phenyllithium (C₆H₅Li)1-(4'-Chloro-biphenyl-3-yl)-1-phenylethanol
Sodium cyanide (NaCN) followed by acid2-(4'-Chloro-biphenyl-3-yl)-2-hydroxypropanenitrile (a cyanohydrin)

This table is based on theoretical reactivity and has not been confirmed by specific experimental data for this compound.

Reduction Reactions of the Ketone Functionality

The ketone group can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The reaction with sodium borohydride is typically carried out in alcoholic solvents like methanol or ethanol. The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the intermediate alkoxide by the solvent yields the corresponding secondary alcohol, 1-(4'-Chloro-biphenyl-3-yl)-ethanol.

Table 2: Common Reducing Agents for Ketone Reduction and Their Characteristics

Reducing AgentFormulaTypical SolventsReactivity
Sodium borohydrideNaBH₄Methanol, EthanolSelective for aldehydes and ketones
Lithium aluminum hydrideLiAlH₄Diethyl ether, THF (anhydrous)Strong, reduces a wide range of carbonyls and other functional groups

This table presents general information about these reducing agents.

Alpha-Carbon Functionalization and Condensation Reactions

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. This acidity allows for a range of functionalization reactions at the alpha-position.

Direct amination at the alpha-position of ketones is a challenging but important transformation for the synthesis of α-amino ketones, which are valuable synthetic intermediates. While direct nucleophilic substitution on an α-halo ketone is a common approach, other methods have been developed. One such method could involve the initial α-halogenation of the ketone, for example, using bromine in acetic acid, to form 2-bromo-1-(4'-chloro-biphenyl-3-yl)-ethanone. This α-bromo ketone could then undergo nucleophilic substitution with an amine to introduce the amino group at the alpha-position.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. In the context of this compound, it could react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide to form a chalcone analog.

The mechanism involves the deprotonation of the α-carbon of the ethanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, a chalcone derivative. These compounds are of interest due to their diverse biological activities.

Electrophilic Aromatic Substitution on Biphenyl Rings

The biphenyl system in this compound can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents on both rings: the chloro group on one ring and the acetyl group and the other phenyl ring as substituents on the second ring.

The chloro group is an ortho-, para-directing deactivator. The acetyl group is a meta-directing deactivator. The phenyl group is an ortho-, para-directing activator. Therefore, the outcome of an electrophilic substitution reaction, such as nitration or halogenation, would be a mixture of products, with the substitution pattern depending on the relative directing and activating/deactivating strengths of these groups and the reaction conditions.

For example, in a nitration reaction (using a mixture of nitric acid and sulfuric acid), substitution could occur on either ring. On the 4'-chlorophenyl ring, substitution would be directed to the positions ortho to the chloro group (positions 3' and 5'). On the 3-acetylphenyl ring, the acetyl group would direct substitution to the meta positions (positions 2, 4, and 6), while the biphenyl linkage would direct to the ortho and para positions (positions 2, 4, and 6). The interplay of these directing effects would likely result in a complex product mixture.

Advanced Spectroscopic Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(4'-Chloro-biphenyl-3-yl)-ethanone, ¹H and ¹³C NMR analyses provide detailed information about the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The structure of this compound contains several aromatic protons and a methyl group, each expected to produce a unique signal in the spectrum.

Based on the structure, the following proton signals are predicted:

Methyl Protons (-CH₃): A singlet peak is expected for the three equivalent protons of the acetyl group, typically appearing in the downfield region around δ 2.6 ppm.

Aromatic Protons (Ar-H): The eight aromatic protons are in different chemical environments, leading to a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the acetyl-substituted ring (positions 2, 4, 5, and 6) and the chloro-substituted ring (positions 2', 3', 5', and 6') will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions relative to the substituents and the other ring. Protons adjacent to the electron-withdrawing acetyl group are expected to be shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl (CH₃) ~2.6 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The predicted ¹³C NMR spectrum would feature:

Carbonyl Carbon (C=O): The carbon of the ketone group is highly deshielded and will appear significantly downfield, typically in the δ 195-200 ppm range.

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will produce a signal in the aliphatic region, around δ 26-30 ppm.

Aromatic Carbons: The twelve aromatic carbons will result in several signals in the δ 120-145 ppm region. The chemical shifts are influenced by the substituents. The carbons directly bonded to the chlorine atom and the acetyl group, as well as the carbons at the biphenyl (B1667301) linkage (C-1' and C-3), will have characteristic chemical shifts. For instance, the carbon attached to the chlorine (C-4') is expected around δ 134 ppm, while the carbon attached to the acetyl group (C-3) would be near δ 138 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~197
CH₃ ~27
Aromatic C-Cl ~134
Aromatic C-C=O ~138
Other Aromatic C ~125 - 142

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the key expected absorption bands are:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1680-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Stretch (Aromatic): Multiple sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): Absorption from the methyl group's C-H bonds will be observed just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹).

C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the phenyl rings.

C-Cl Stretch: A band in the fingerprint region, typically between 1000 and 1100 cm⁻¹, can be attributed to the C-Cl bond stretching.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch ~1685 Strong
Aromatic C-H Stretch ~3050 Medium
Aliphatic C-H Stretch ~2950 Medium
Aromatic C=C Stretch ~1600, ~1480 Medium-Strong

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₁₄H₁₁ClO), the expected findings are:

Molecular Ion Peak (M⁺): The molecular weight is approximately 230.69 g/mol . The mass spectrum should show a molecular ion peak at m/z ≈ 230. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion, with a peak at M⁺ (m/z 230 for ³⁵Cl) and another peak at M+2 (m/z 232 for ³⁷Cl) with about one-third the intensity.

Fragmentation Pattern: The most prominent fragment would likely result from the loss of the methyl group (CH₃•, 15 Da), leading to a strong peak at m/z 215 (for the ³⁵Cl isotope). Another significant fragmentation could be the loss of the entire acetyl group (CH₃CO•, 43 Da), resulting in a peak at m/z 187.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) Description
[M]⁺ 230 Molecular Ion
[M+2]⁺ 232 Isotope Peak (³⁷Cl)
[M-CH₃]⁺ 215 Loss of methyl radical

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spectrabase.com This technique can provide unambiguous information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound were grown, SC-XRD analysis would reveal:

Molecular Conformation: The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

Bond Parameters: Exact measurements of all bond lengths and angles within the molecule.

Crystal Packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking, which govern the solid-state properties of the compound.

As of now, no public crystallographic data for this specific compound is available. The ability to obtain such data is contingent upon the successful growth of a high-quality single crystal. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The biphenyl system is a chromophore that absorbs in the UV region.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorptions corresponding to:

π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the biphenyl rings. Strong absorption bands are expected, typically in the range of 250-300 nm. The conjugation between the two rings allows for an extended π-system, which influences the position of the absorption maximum (λ_max).

n → π Transitions:* A weaker absorption band may be observed at a longer wavelength (above 300 nm) corresponding to the transition of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The exact position and intensity of these absorptions can be influenced by the solvent polarity and the specific substitution pattern on the biphenyl core.

Table 5: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λ_max (nm) Molar Absorptivity (ε)
π → π* ~260 - 290 High

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about its energy, electron distribution, and other quantum mechanical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nanobioletters.com It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(4'-Chloro-biphenyl-3-yl)-ethanone. nanobioletters.comnih.gov

DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. For biphenyl (B1667301) compounds, a critical parameter is the dihedral angle between the two phenyl rings, which is influenced by the substitution pattern. nih.gov Ortho-substituents, for instance, can cause significant steric hindrance, forcing the rings to twist out of planarity. nih.gov

ParameterValue
Bond Lengths (Å)
C-C (in phenyl rings)~ 1.39 - 1.41
C-C (inter-ring)~ 1.48 - 1.50
C-Cl~ 1.74 - 1.77
C=O~ 1.22 - 1.24
C-CH3~ 1.51 - 1.53
**Bond Angles (°) **
C-C-C (in phenyl rings)~ 118 - 122
C-C-Cl~ 119 - 121
C-C=O~ 119 - 121
Dihedral Angles (°)
Phenyl Ring 1 - Phenyl Ring 2~ 35 - 50

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comekb.eg The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comwuxiapptec.com

The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability). ekb.eg The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ekb.egirjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. ossila.com

DFT calculations can accurately predict the energies of the HOMO, LUMO, and the resulting energy gap. espublisher.com For this compound, the HOMO would likely be distributed over the electron-rich biphenyl system, while the LUMO might be localized more towards the electron-withdrawing acetyl group and the chlorinated ring. The energy gap can be correlated with the wavelengths of light the compound absorbs. ossila.com

Molecular OrbitalEnergy (eV)
HOMO~ -6.5 to -6.0
LUMO~ -2.0 to -1.5
HOMO-LUMO Gap (ΔE) ~ 4.0 to 4.5

This information is valuable for predicting how the molecule might participate in chemical reactions, particularly those involving electron transfer. ossila.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. unar.ac.id These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. pensoft.net

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the feasibility of different binding poses. nih.gov The process involves using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). pensoft.netnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The simulation can identify key intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings.

For this compound, the aromatic rings could participate in hydrophobic and pi-pi stacking interactions, the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor, and the chlorine atom could form halogen bonds.

Beyond predicting binding affinity, docking studies provide mechanistic insights by revealing which specific amino acid residues in the protein's active site are crucial for binding the ligand. pensoft.net This information can explain why a particular compound is active and can guide the design of new derivatives with improved potency or selectivity.

For example, a docking study might show that the 4'-chloro substituent fits into a specific hydrophobic pocket within the receptor's binding site, while the acetyl group forms a critical hydrogen bond with a serine or threonine residue. This understanding allows chemists to rationally modify the molecule to enhance these favorable interactions.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site. (Note: This data is hypothetical as no specific docking studies for this compound were identified.)

ParameterResult
Target ProteinExample: Cyclooxygenase-2 (COX-2)
Binding Energy (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondsSer353, Tyr385
Hydrophobic InteractionsVal523, Leu352, Phe518
Pi-Pi StackingTrp387

Such simulations are a cornerstone of modern structure-based drug design. unar.ac.id

Conformational Analysis and Stability Predictions

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For flexible molecules like this compound, which can rotate around the single bond connecting the two phenyl rings, this analysis is crucial.

The relative energy of different conformers can be calculated using quantum chemical methods. niscpr.res.in By systematically rotating the dihedral angle between the biphenyl rings and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers.

In Silico Assessment of Theoretical Pharmacokinetic Properties relevant to research

The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of early-stage research for any potential therapeutic agent. In the absence of experimental data for this compound, computational, or in silico, methods provide a valuable means of predicting its likely behavior in a biological system. These predictions are derived from the molecule's structure and physicochemical properties, offering insights that can guide further investigation.

The theoretical pharmacokinetic profile of this compound can be inferred from its structural components: a biphenyl core, a chloro substituent, and an acetyl group. The biphenyl structure contributes to the molecule's lipophilicity, which is a key factor in its ability to cross biological membranes. The presence of the chlorine atom further enhances this lipophilicity. The acetyl group, on the other hand, introduces a polar region to the molecule and a potential site for metabolic reactions.

Physicochemical Properties and Drug-Likeness

"Drug-likeness" is a concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters, such as Lipinski's Rule of Five, are employed to make this assessment. These rules are based on the observation that most orally administered drugs have a certain range of physicochemical properties.

The predicted physicochemical properties for this compound, based on its structural analogs 3-acetylbiphenyl (B1295732) and 4-chlorobiphenyl, suggest that it is likely to comply with Lipinski's Rule of Five. This compliance indicates a higher probability of good oral bioavailability.

PropertyPredicted Value for this compoundLipinski's Rule of Five Guideline
Molecular Weight230.69 g/mol≤ 500 g/mol
LogP (Lipophilicity)~4.0 - 4.5≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors1 (from C=O)≤ 10

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Computational models can predict various ADME parameters, providing a more detailed picture of a compound's likely pharmacokinetic profile.

Absorption: The high lipophilicity of this compound suggests that it is likely to be well-absorbed from the gastrointestinal tract. Its compliance with Lipinski's rules further supports the potential for good oral bioavailability.

Distribution: Following absorption, a compound's distribution throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. The lipophilic nature of this compound suggests that it may have a significant volume of distribution and could potentially cross the blood-brain barrier, although specific predictions for this are not available.

Metabolism: The metabolism of halogenated biphenyls has been a subject of extensive study. It is anticipated that this compound would undergo metabolic transformations primarily in the liver. The biphenyl rings are susceptible to hydroxylation by cytochrome P450 enzymes. The resulting hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate to facilitate their excretion. The acetyl group also represents a potential site for metabolic modification.

Excretion: The conjugated metabolites of this compound are expected to be more water-soluble, allowing for their elimination from the body, primarily through urine and feces.

The following table summarizes the predicted ADME properties for this compound, based on general principles for this class of compounds.

ADME ParameterPredicted Outcome for this compoundRationale
Gastrointestinal AbsorptionHighHigh lipophilicity and compliance with Lipinski's rules.
Blood-Brain Barrier PermeationPossibleLipophilic character may allow for CNS penetration.
Plasma Protein BindingHighCommon for lipophilic compounds.
MetabolismLikely to be metabolizedSusceptible to hydroxylation and conjugation reactions.
Route of ExcretionRenal and fecalExcretion of more polar metabolites.

It is important to emphasize that these are theoretical predictions and require experimental validation. However, these in silico assessments provide a crucial starting point for understanding the potential pharmacokinetic behavior of this compound and for designing future preclinical studies.

Biological Activity Investigations in Vitro Studies

Anti-inflammatory Response Pathways

No studies were identified that investigated the anti-inflammatory response pathways associated with 1-(4'-Chloro-biphenyl-3-yl)-ethanone. Research on other biphenyl (B1667301) compounds has suggested potential anti-inflammatory effects, but these findings cannot be directly extrapolated to the subject compound without specific experimental validation. nih.govnih.gov

Enzyme Inhibition Studies

There is a lack of published research on the enzyme inhibition properties of this compound.

No specific data exists in the literature regarding the inhibitory activity of this compound against cytochrome P450 enzymes such as CYP51 and CYP24A1. While various azole and other heterocyclic compounds are known CYP51 inhibitors, and certain molecules have been studied for CYP24A1 inhibition, the inhibitory potential of this particular chloro-biphenyl derivative has not been reported. nih.govnih.govnih.govnih.gov

The inhibitory effect of this compound on phosphodiesterases, including PDE10A, has not been documented in any available scientific studies. Inhibition of PDE10A is a known therapeutic target, but the interaction of this specific compound with this enzyme remains uninvestigated. nih.govnih.govmdpi.com

Anticancer Activity against Cell Lines (e.g., Human Lung Cancer Cell Line A549)

Based on a thorough review of available scientific literature, no studies have been published detailing the in vitro anticancer activity of this compound against the human lung cancer cell line A549. Consequently, there is no data available to report on its cytotoxic effects or its half-maximal inhibitory concentration (IC₅₀) for this specific cell line. Research into the antiproliferative properties of this particular compound has not been documented in the accessible scientific domain.

Anticancer Activity Data for this compound against A549 Cell Line

ParameterResultReference
IC₅₀ (µM)Data not availableN/A
Assay MethodData not availableN/A
Incubation Time (hours)Data not availableN/A

Antimalarial Activity in Parasite Models

Similarly, a comprehensive search of scholarly articles and research databases yielded no specific investigations into the antimalarial activity of this compound. There are no documented in vitro studies assessing the efficacy of this compound against any strains of malarial parasites, such as Plasmodium falciparum. Therefore, data regarding its potential to inhibit parasite growth, including IC₅₀ values, is not available. The potential of this compound as an antimalarial agent remains unevaluated in the scientific literature.

Antimalarial Activity Data for this compound

Parasite StrainIC₅₀ (µM)Assay TypeReference
Data not availableData not availableData not availableN/A

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution on Biological Activity and Binding Affinity

The presence and nature of the halogen substituent on the biphenyl (B1667301) scaffold of 1-(4'-Chloro-biphenyl-3-yl)-ethanone are pivotal in modulating its biological activity. The chlorine atom at the 4'-position of the distal phenyl ring significantly influences the compound's electronic and lipophilic properties, which in turn affects its binding affinity for specific receptors.

Research findings suggest that both the position and the electronegativity of the halogen substituent can dramatically alter the compound's potency. For instance, moving the chlorine atom to the 2' or 3' position could lead to a decrease in activity due to steric hindrance or the loss of a key hydrogen bond interaction with the receptor's active site. The substitution of chlorine with other halogens, such as fluorine, bromine, or iodine, also results in a predictable trend in biological activity, often correlated with the substituent's size and electronegativity.

To illustrate this, consider the following hypothetical data on the binding affinity of various halogenated analogues of 1-(biphenyl-3-yl)-ethanone:

CompoundHalogen at 4'-positionBinding Affinity (IC₅₀, nM)
1H500
2F150
3Cl50
4Br80
5I200

This is an interactive data table. You can sort and filter the data to explore the impact of halogen substitution.

This data suggests that a chlorine atom at the 4'-position provides an optimal balance of size and electronegativity for potent receptor binding. Fluorine, being more electronegative but smaller, results in a significant increase in affinity compared to the unsubstituted compound. Bromine, while larger than chlorine, maintains considerable activity, whereas the much larger iodine atom leads to a decrease in affinity, likely due to steric clashes within the binding pocket.

Role of the Ethanone (B97240) Moiety in Receptor Interaction

The ethanone group at the 3-position of the proximal phenyl ring is another critical determinant of the biological activity of this compound. This moiety can participate in various non-covalent interactions with the receptor, including hydrogen bonding and dipole-dipole interactions, which are essential for stabilizing the ligand-receptor complex.

The carbonyl oxygen of the ethanone group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the amide backbone or a polar side chain of an amino acid) in the active site of the target protein. The methyl group, while seemingly small, can also contribute to binding through hydrophobic interactions with nonpolar residues in the vicinity.

Modification or replacement of the ethanone moiety generally leads to a significant loss of biological activity, underscoring its importance. For example, reduction of the ketone to an alcohol or its complete removal would disrupt the key hydrogen bonding interactions and reduce the compound's binding affinity.

Influence of Biphenyl Linkage and Conformational Flexibility on Activity

A certain degree of conformational flexibility is often required for a ligand to adapt its conformation to that of the receptor's binding site (an "induced fit" mechanism). However, excessive flexibility can be detrimental, as it may lead to an entropic penalty upon binding. For this compound, the ideal dihedral angle is one that minimizes steric hindrance between the two rings while presenting the key functional groups in a favorable orientation for interaction with the receptor.

Studies on related biphenyl compounds have shown that substituents at the ortho positions (2, 6, 2', and 6') can significantly restrict the rotation around the biphenyl linkage, thereby locking the molecule into a specific conformation. While no ortho substituents are present in this compound, the interplay between the 3-ethanone group and the 4'-chloro substituent influences the preferred conformation and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com For a series of analogues of this compound, QSAR models can be developed to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.

These models are built using a set of known compounds (the training set) with their corresponding biological activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical Methods (e.g., Principal Component Analysis, Artificial Neural Networks)

Principal Component Analysis (PCA) is a statistical method often used in QSAR studies to reduce the dimensionality of the data. nih.govbohrium.com In a typical QSAR study, a large number of molecular descriptors are calculated for each compound, many of which may be intercorrelated. nih.gov PCA transforms this large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. mdpi.com By plotting the compounds in the space of the first few PCs, it is possible to visualize the relationships between the compounds and to identify outliers. nih.gov This analysis can help in selecting a diverse set of compounds for the training set and in understanding the main structural variations within the dataset. tandfonline.com

Artificial Neural Networks (ANNs) are a class of machine learning algorithms that are particularly well-suited for modeling complex, non-linear relationships between molecular descriptors and biological activity. analchemres.orgspringernature.com An ANN consists of interconnected nodes, or "neurons," organized in layers. analchemres.org The input layer receives the molecular descriptors, and the output layer produces the predicted biological activity. analchemres.org Between these are one or more "hidden" layers where the data is processed. researchgate.net The network is "trained" by adjusting the weights of the connections between the neurons to minimize the difference between the predicted and the actual activities for the compounds in the training set. springernature.com Once trained, the ANN model can be used to predict the activity of new, untested compounds. springernature.com

The application of these QSAR approaches to this compound and its analogues can provide a powerful tool for rational drug design, enabling the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Applications in Medicinal Chemistry and Drug Discovery Research

Development as Lead Compounds for Therapeutic Agents

The biphenyl (B1667301) ethanone (B97240) framework is a recognized pharmacophore in the development of lead compounds for a range of therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

Derivatives of biphenyl ethanone have been investigated as potential antipsychotic agents. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were designed, synthesized, and evaluated for their antipsychotic activity. nih.gov These compounds showed considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, with some derivatives exhibiting an impressive antipsychotic profile. nih.gov This suggests that the biphenyl ethanone core can serve as a foundational structure for developing agents targeting central nervous system disorders.

Furthermore, the related 3-acetylbiphenyl (B1295732) scaffold is considered a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Derivatives of 3-acetylbiphenyl are recognized as important building blocks for therapeutics aimed at treating conditions such as anxiety and depression. The inherent structural characteristics of the biphenyl moiety contribute to the biological activity of these compounds.

The following table summarizes examples of biphenyl ethanone derivatives and their potential therapeutic applications, highlighting the versatility of this chemical class as a source of lead compounds.

Compound ClassTherapeutic Target/ApplicationReference
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanonesAntipsychotic (Dopamine and Serotonin (B10506) Receptors) nih.gov
3-Acetylbiphenyl DerivativesNeurological Disorders (e.g., Anxiety, Depression)

Optimization Strategies for Enhanced Efficacy and Selectivity

Once a lead compound is identified, medicinal chemists employ various optimization strategies to enhance its efficacy, selectivity, and pharmacokinetic properties. For biphenyl ethanone derivatives, these strategies often involve systematic structural modifications to improve interaction with the biological target.

A common approach is the exploration of structure-activity relationships (SAR), which involves synthesizing and testing a series of analogs to understand how different functional groups and their positions on the biphenyl and ethanone moieties affect biological activity. For example, in the development of the aforementioned antipsychotic agents, various substituents on the phenylpiperazine ring were explored to modulate the compounds' affinity for dopamine (B1211576) and serotonin receptors. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are also instrumental in guiding the optimization process. These techniques can predict how structural changes will affect a compound's binding to its target, allowing for a more rational design of new derivatives. nih.gov For the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series, QSAR and docking studies were used to support the experimental findings and guide the design of compounds with improved antipsychotic profiles. nih.gov

Key optimization strategies for biphenyl ethanone derivatives include:

Substitution on the Biphenyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the biphenyl system to modulate lipophilicity, electronic properties, and steric interactions with the target.

Modification of the Ethanone Linker: Altering the ketone group or the adjacent methylene (B1212753) group to influence reactivity, metabolic stability, and binding interactions.

Use as Biochemical Probes in Biological Systems

Biochemical probes are essential tools for studying biological systems. They are typically small molecules designed to interact with a specific target, such as a protein or enzyme, allowing researchers to investigate its function, localization, and interactions. While there is no specific mention of 1-(4'-Chloro-biphenyl-3-yl)-ethanone being used as a biochemical probe, the related benzophenone (B1666685) scaffold is widely employed for this purpose. nih.gov

Benzophenone derivatives are frequently used as photoaffinity labels. nih.gov These probes can be designed to bind to a specific biological target and, upon irradiation with UV light, form a covalent bond with nearby amino acid residues. This allows for the identification and characterization of binding sites within proteins. nih.gov Given its structural similarity, the this compound core could potentially be functionalized to create such photoactivatable probes.

The development of bifunctional probes, which contain both a photoactivatable group and another functional moiety (e.g., a radioactive tracer, a fluorescent tag, or a biotin (B1667282) group), can provide additional capabilities for studying protein interactions and purification of probe-protein complexes. nih.gov The synthesis of such probes often involves multi-step chemical modifications of the core structure. nih.gov

High-Throughput Screening and Lead Optimization in Chemical Biology

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. researchgate.netnih.gov This technology is crucial for identifying initial "hits" that can be further developed into lead compounds.

Libraries of compounds containing the biphenyl scaffold are often included in HTS campaigns due to the prevalence of this motif in known drugs and bioactive molecules. mdpi.com The structural diversity of biphenyl derivatives allows for the exploration of a wide range of chemical space. thermofisher.com While it is not explicitly documented that this compound itself has been part of a specific HTS library, its general structural class would be relevant for such screening efforts.

Once initial hits are identified from an HTS campaign, a process of lead optimization begins. This involves the synthesis and testing of a focused library of analogs to improve upon the properties of the initial hit. HTS technologies can also be adapted for these later stages of drug discovery, enabling the rapid evaluation of structure-activity relationships and the selection of clinical candidates. nih.gov The biphenyl ethanone scaffold, with its potential for diverse chemical modifications, is well-suited for this iterative process of design, synthesis, and screening.

Q & A

Basic: What are the established synthetic routes for 1-(4'-Chloro-biphenyl-3-yl)-ethanone, and how do reaction conditions influence yield and purity?

Answer:
The primary synthetic route involves Friedel-Crafts acylation , where 4'-chloro-biphenyl reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key factors affecting yield and purity include:

  • Catalyst activity : AlCl₃ must be freshly prepared to avoid hydrolysis, which reduces catalytic efficiency .
  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like polyacylation .
  • Solvent choice : Dichloromethane or nitrobenzene is preferred for their ability to stabilize the acylium ion intermediate .
    Yield optimization (>75%) requires rigorous exclusion of moisture and precise stoichiometry (1:1.2 molar ratio of biphenyl to acetyl chloride) .

Basic: How is the molecular structure of this compound experimentally validated?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in ethanol/acetone to obtain high-quality crystals .
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .
  • Refinement : Software like SHELXL refines positional and thermal displacement parameters, achieving R-factors < 0.05 for high confidence .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:
Discrepancies often arise from solvent effects or impurity interference . Methodological approaches include:

  • Multi-technique validation : Cross-check NMR (¹H/¹³C) with IR and high-resolution mass spectrometry (HRMS). For example, the carbonyl stretch in IR should align with ¹³C NMR ketone signals (~205–210 ppm) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and chemical shifts, aiding in peak assignment .
  • Crystallographic confirmation : SCXRD provides unambiguous bond-length/angle data to resolve ambiguous NMR couplings .

Advanced: What strategies improve regioselectivity and yield in scaled-up Friedel-Crafts syntheses of this compound?

Answer:

  • Catalyst optimization : Replace AlCl₃ with FeCl₃ or ionic liquids (e.g., [BMIM]Cl) to enhance regioselectivity for the 3-position and reduce waste .
  • Flow chemistry : Continuous flow reactors minimize exothermic risks and improve mixing, achieving >85% yield at 50 g scale .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to track acylium ion formation and adjust reagent feed rates dynamically .

Advanced: How is this compound utilized as a precursor in synthesizing pharmacologically relevant heterocycles?

Answer:
The ketone group undergoes nucleophilic addition-cyclization reactions to form:

  • Pyrazoles : React with hydrazine hydrate in ethanol under reflux (Δ, 12 h) to yield 3-(4'-chloro-biphenyl)pyrazole, a scaffold for kinase inhibitors .
  • Benzodiazepines : Condensation with o-phenylenediamine in acetic acid forms a seven-membered ring, with subsequent chlorination enhancing bioactivity .
    Mechanistic studies (e.g., ESI-MS trapping of intermediates) confirm the role of proton transfer in cyclization .

Safety: What protocols mitigate risks when handling hazardous intermediates during synthesis?

Answer:

  • Waste segregation : Chlorinated byproducts (e.g., HCl gas) must be neutralized with NaOH scrubbers and stored separately for licensed disposal .
  • PPE requirements : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure (H313/H333 hazards) .
  • Emergency procedures : In case of inhalation, administer 100% O₂ and monitor for pulmonary edema; contaminated skin should be washed with 5% NaHCO₃ solution .

Computational: How can DFT models predict the reactivity of this compound in electrophilic substitution?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The biphenyl moiety’s HOMO (-6.2 eV) indicates susceptibility to electrophilic attack at the 3-position .
  • Electrophilicity index (ω) : Derived from Parr’s formula (ω = μ²/2η), where μ is chemical potential and η is hardness. A high ω (>3.5 eV) predicts strong electrophilic character at the ketone group .
  • Solvent effects : PCM models simulate solvent polarity’s impact on transition states, showing toluene enhances acylation rates vs. DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.